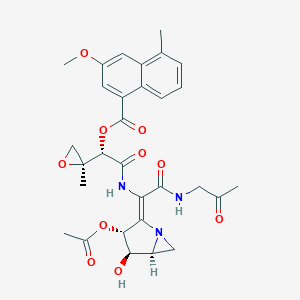

Azinomycin A

Description

Properties

CAS No. |

106486-77-5 |

|---|---|

Molecular Formula |

C30H33N3O10 |

Molecular Weight |

595.6 g/mol |

IUPAC Name |

[(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-oxo-2-(2-oxopropylamino)ethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C30H33N3O10/c1-14-7-6-8-18-19(14)9-17(40-5)10-20(18)29(39)43-26(30(4)13-41-30)28(38)32-22(27(37)31-11-15(2)34)23-25(42-16(3)35)24(36)21-12-33(21)23/h6-10,21,24-26,36H,11-13H2,1-5H3,(H,31,37)(H,32,38)/b23-22+/t21-,24+,25+,26+,30-,33?/m0/s1 |

InChI Key |

PBRHVAKBKPQZAF-CMMHMAGGSA-N |

SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC |

Isomeric SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)NCC(=O)C)[C@@]5(CO5)C)OC |

Canonical SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC |

Synonyms |

azinomycin A carzinophilin A |

Origin of Product |

United States |

Biosynthesis of Azinomycin a

Producer Microorganisms: Streptomyces sahachiroi and Streptomyces griseofuscus

Azinomycin A, along with its analog Azinomycin B, is a secondary metabolite produced by specific strains of soil-dwelling bacteria from the genus Streptomyces. tamu.edujst.go.jp The primary identified producers of these compounds are Streptomyces sahachiroi and Streptomyces griseofuscus. tamu.edujst.go.jpnih.govwikipedia.org The initial isolation of this compound and B was from Streptomyces griseofuscus strain S42227. jst.go.jpnih.gov Subsequently, Streptomyces sahachiroi was also confirmed as a producer of these potent antitumor agents. tamu.educore.ac.uk

Biosynthetic Pathway Elucidation

The construction of this compound is a complex process that has been elucidated through the cloning and characterization of its biosynthetic gene cluster (azi). nih.govresearchgate.net The pathway reveals a sophisticated interplay of different enzymatic systems to build the molecule's distinct structural components.

The biosynthetic machinery of this compound is a classic example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. nih.govwikipedia.org Cloning and analysis of the azi gene cluster from the producing organisms revealed the presence of genes for an iterative type I PKS alongside five NRPS genes. nih.govresearchgate.netsigmaaldrich.com These systems work in a coordinated, assembly-line fashion. plos.org The PKS module is responsible for synthesizing the polyketide-derived portion of the molecule, while the NRPS machinery assembles the peptide components from amino acid precursors. nih.govyoutube.com This hybrid system allows for the creation of complex chemical scaffolds that merge features of both polyketides and peptides. nih.gov

This compound is assembled from three key structural precursors:

Naphthoic Acid Moiety : Isotopic labeling experiments have confirmed that the naphthoate fragment of this compound is of polyketide origin. rsc.orgrsc.orgrsc.org Its biosynthesis begins with the condensation of one molecule of acetyl-CoA with five molecules of malonyl-CoA, which is catalyzed by a PKS. rsc.orgrsc.org

Epoxy Moiety : Feeding experiments using stable isotope-labeled precursors have established that the epoxide unit is derived from a valine-dependent pathway. nih.gov

Azabicyclic Fragment : The formation of the distinctive and highly strained 1-azabicyclo[3.1.0]hexane ring (also referred to as an aziridino[1,2-a]pyrrolidine core) is a particularly complex process involving at least 14 enzymatic steps. nih.govnih.govfigshare.com Isotope labeling studies suggest that this fragment arises in part from α-ketoglutarate, a Krebs cycle intermediate from which glutamic acid is derived. rsc.org Further research has confirmed that the biosynthesis of this azabicyclic core is initiated using glutamic acid. nih.gov

Detailed genetic and biochemical studies have identified several key enzymes and their roles in the construction of this compound.

The formation and incorporation of the 3-methoxy-5-methyl-naphthoic acid starter unit is a multi-step process governed by four specific enzymes within the azi gene cluster. rsc.org

AziB : This enzyme is a novel iterative type I PKS responsible for synthesizing the initial naphthoic acid skeleton. nih.govrsc.org It catalyzes the condensation of acetate (B1210297) precursors to form the free carboxylic acid, 5-methyl-naphthoic acid (5-methyl-NPA). nih.govrsc.org

AziB1 : Acting on the free acid, AziB1, a P450 hydroxylase, performs a regiospecific hydroxylation at the C3 position of the 5-methyl-NPA ring, yielding 3-hydroxy-5-methyl-NPA. rsc.org

AziB2 : This SAM-dependent O-methyltransferase subsequently methylates the newly installed hydroxyl group, converting 3-hydroxy-5-methyl-NPA into the final starter unit, 3-methoxy-5-methyl-NPA. rsc.org

AziA1 : A di-domain NRPS, AziA1 specifically recognizes and activates the completed 3-methoxy-5-methyl-NPA. rsc.org It then incorporates this unit to initiate the assembly of the Azinomycin backbone, linking the polyketide and non-ribosomal peptide pathways. rsc.org

The biosynthesis of the azabicyclic fragment, a hallmark of the azinomycin structure, is a complex process initiated from amino acid precursors. tamu.edunih.govnih.govrsc.orgnih.gov The construction of the core aziridino[1,2-a]pyrrolidine ring begins with the amino acid glutamic acid. nih.gov The initial enzymatic steps are analogous to those found in the biosynthesis of the amino acid arginine. nih.gov While the core ring system is derived from glutamic acid, the attached epoxy group originates from the amino acid valine. nih.gov This valine-derived unit is processed through hydroxylation and dehydration before the final epoxide is formed. nih.gov

Key Enzymatic Steps and Gene Characterization

Formation of Epoxy Intermediate

The formation of the epoxide unit, a critical feature for the DNA cross-linking activity of azinomycins, proceeds through a valine-dependent pathway. nih.govacs.org Whole-cell feeding experiments using isotopically labeled precursors in Streptomyces sahachiroi have elucidated the sequence of events leading to this reactive group. nih.gov Research has shown that hydroxylation and subsequent dehydration events precede the ultimate formation of the terminal epoxide. nih.govacs.org

Role of the aziU3 Gene in Biosynthesis

Within the azinomycin B biosynthetic gene cluster, the function of several genes cannot be predicted by sequence analysis alone, and among these is aziU3. oup.com This gene shows sequence similarity only to hypothetical proteins with unknown functions in other bacteria. oup.com However, genetic manipulation of Streptomyces sahachiroi has unequivocally demonstrated that aziU3 is essential for the production of azinomycin B. oup.comnih.gov

To determine its role, an in-frame deletion of the aziU3 gene was performed. The resulting mutant strain, ΔaziU3, completely lost the ability to produce azinomycin B, as confirmed by bioassay and HPLC-MS analyses. oup.com The production was restored when the deletion was complemented with a functional copy of the aziU3 gene. oup.com This confirms that aziU3 plays a key, indispensable role in the biosynthetic pathway. oup.comnih.gov

| Genetic Modification | Strain | Azinomycin B Production | Reference |

| Wild-Type | S. sahachiroi | Normal Production | oup.com |

| Gene Deletion | ΔaziU3 | Abolished | oup.com |

| Complementation | ΔaziU3::aziU3 | Restored | oup.com |

| Overexpression | Mutant Strain | Increased | oup.comnih.gov |

Molecular Oxygen Incorporation

The biosynthesis of the azinomycins is a rich source of interesting enzymatic reactions, including several oxidation steps. nsf.govnih.gov Studies using ¹⁸O-labeled molecular oxygen (¹⁸O₂) have been crucial in tracing the origin of oxygen atoms within the azinomycin structure. nsf.gov These experiments revealed the incorporation of four heavy oxygen atoms from molecular oxygen into the final natural product. nsf.gov

Significantly, this research confirmed that both oxygen atoms of the diol functional group on the aziridino[1,2-a]pyrrolidine moiety are derived from molecular oxygen. nsf.govnih.govacs.org The incorporation of ¹⁸O was detected by observing the isotopic shift in the ¹³C NMR signals of the adjacent carbon atoms. nsf.gov In addition to the diol, two other sites within the molecule also showed the incorporation of heavy oxygen atoms from O₂. nsf.govacs.org

| Feature | Observation | Significance | Reference |

| Isotope Labeling | S. sahachiroi grown in ¹⁸O₂/¹⁶O₂ atmosphere | Tracing the origin of oxygen atoms in the final molecule. | nsf.gov |

| Diol Group | Both oxygen atoms derived from molecular oxygen. | Elucidates the mechanism of diol formation on the aziridino[1,2-a]pyrrolidine ring. | nsf.govnih.govacs.org |

| Total Incorporation | Four heavy oxygen atoms incorporated per molecule. | Highlights the extensive role of oxygenases in the biosynthetic pathway. | nsf.gov |

Unresolved Aspects of Biosynthesis

Despite significant progress in elucidating the azinomycin biosynthetic pathway, several aspects remain poorly understood. nsf.govnih.gov The formation of the unique azabicyclo[3.1.0]hexane ring system and the subsequent functionalization of this structure are among the least comprehended parts of the pathway. nsf.govnih.govacs.org While a biosynthetic route for the aziridino[1,2a]pyrrolidinyl amino acid building block involving genes aziC2 through aziC11 has been proposed, the precise enzymatic mechanisms are still under investigation. researchgate.net

Furthermore, the exact biochemical function of several genes within the cluster, such as the essential gene aziU3, has not been determined from sequence homology, indicating that novel enzymatic activities are yet to be discovered. oup.com The characterization of these unknown enzymatic steps is critical for a complete understanding of how this complex natural product is assembled. nih.govresearchgate.net

Genetic Engineering and Pathway Manipulation for Enhanced Production

The challenges in producing azinomycins through total synthesis and their low natural availability have spurred efforts in genetic engineering to improve yields. researchgate.net The development of efficient genetic manipulation systems for S. sahachiroi has been a key enabler for these strategies. oup.comnih.gov

A successful approach to enhancing production has focused on the aziU3 gene. oup.com Recognizing its essential role, researchers created mutant strains of S. sahachiroi where the native promoter of aziU3 was replaced, and an additional copy of the gene was inserted into the chromosome. oup.comnih.gov Real-time PCR analysis confirmed that these modifications led to the overexpression of aziU3, which in turn significantly improved the production of azinomycin B. oup.comnih.gov This work demonstrates that targeted genetic manipulation of key biosynthetic genes is a viable strategy for overproducing this potent antitumor agent. oup.com

Molecular Mechanism of Action of Azinomycin a

DNA Interaction and Binding Affinity

Azinomycin A interacts with duplex DNA, primarily within the major groove. researchgate.netbenchchem.combbk.ac.ukacs.orgmorressier.comnih.govresearchgate.net This interaction is crucial for positioning the molecule to facilitate subsequent covalent modifications. Studies have investigated the sequence selectivity and noncovalent association of azinomycin B (a closely related analog) with DNA. benchchem.comacs.orgnih.gov While some early studies suggested an intercalative binding mode for the naphthoate moiety, more detailed investigations using techniques like viscometry, fluorescence contact energy transfer, and DNA unwinding assays indicate a nonintercalative binding mode for this group. benchchem.comacs.orgmorressier.comnih.govnih.gov However, some dimeric and trimeric derivatives of the azinomycin chromophore have shown intercalative properties. nih.gov

Equilibrium dialysis experiments with a nonalkylating azinomycin analogue have provided an estimated binding constant for its association with duplex DNA. nih.gov For an epoxide-containing analogue of azinomycin B, DNA alkylation is facilitated by noncovalent binding to the double helix. nih.gov

Covalent DNA Alkylation

The primary mode of covalent interaction between this compound and DNA is through alkylation. researchgate.netfrontiersin.orgbenchchem.combbk.ac.ukmdpi.comacs.orgnih.govencyclopedia.pubnih.govnih.govkent.ac.ukpsu.eduuni.lu This process involves the formation of covalent bonds between electrophilic centers on this compound and nucleophilic sites on DNA bases. researchgate.netfrontiersin.orgbenchchem.commdpi.comacs.orgencyclopedia.pubnih.govnih.govkent.ac.ukmorressier.com Guanine (B1146940) residues are particularly susceptible to alkylation by azinomycins, with the N7 position being a primary site of attack. frontiersin.orgbenchchem.combbk.ac.ukmdpi.comencyclopedia.pubpsu.edupnas.org Adenine N7 can also be a target for alkylation. mdpi.comencyclopedia.pubpnas.org

Interstrand DNA Cross-Linking (ICLs)

A key cytotoxic effect of this compound is the induction of interstrand DNA cross-links (ICLs). researchgate.netresearchgate.netfrontiersin.orgbenchchem.combbk.ac.ukmdpi.comacs.orgnih.govencyclopedia.pubnih.govnih.govkent.ac.ukpsu.eduwikipedia.orgmorressier.comnih.gov ICLs are highly toxic DNA lesions that prevent the separation of DNA strands, thereby inhibiting essential cellular processes like DNA replication and transcription, ultimately leading to cell death. researchgate.netfrontiersin.orgbenchchem.com this compound forms covalent ICLs within the major groove of DNA. researchgate.netbenchchem.combbk.ac.ukmorressier.comnih.govresearchgate.net These cross-links typically occur at specific DNA sequences, such as 5'-GNC or 5'-GNT sequences, between purine (B94841) bases on opposite strands. researchgate.netfrontiersin.orgbenchchem.comresearchgate.netpnas.org The formation of ICLs involves a tandem process of alkylation by the electrophilic centers of this compound. benchchem.comnih.gov

Electrophilic Centers and Nucleophilic Attack Sites

This compound possesses multiple electrophilic centers that are responsible for its DNA alkylating activity. researchgate.netfrontiersin.orgbenchchem.comacs.orgencyclopedia.pubnih.govnih.govkent.ac.ukmorressier.com These centers are targeted by nucleophilic atoms within the DNA bases, particularly the N7 atoms of purines (guanine and adenine). frontiersin.orgbenchchem.combbk.ac.ukmdpi.comencyclopedia.pubpsu.edupnas.org

Role of Aziridine (B145994) Moiety (C10)

The aziridine ring, specifically the C10 carbon, is a key electrophilic center in this compound. researchgate.netresearchgate.netfrontiersin.orgbenchchem.comacs.orgencyclopedia.pubnih.govkent.ac.ukwikipedia.orgmorressier.comnih.gov The strained nature of the three-membered aziridine ring makes it highly reactive towards nucleophilic attack. wikipedia.org The opening of the aziridine ring by nucleophilic attack, such as by the N7 of guanine or adenine, is an initial step in the DNA alkylation and cross-linking process. benchchem.commdpi.comencyclopedia.pubpsu.edupnas.org Computational studies support a mechanism involving initial aziridine alkylation. nih.govpsu.edu

Role of Epoxide Moiety (C21)

The epoxide moiety, specifically the C21 carbon, is another crucial electrophilic center contributing to this compound's DNA reactivity. researchgate.netresearchgate.netfrontiersin.orgbenchchem.comacs.orgencyclopedia.pubnih.govkent.ac.ukwikipedia.orgmorressier.comnih.govresearchgate.netnih.gov Similar to the aziridine, the epoxide ring is strained and susceptible to nucleophilic attack. mdpi.comencyclopedia.pub Nucleophilic opening of the epoxide by DNA bases, particularly the N7 of guanine, is involved in both monoalkylation and the formation of interstrand cross-links. benchchem.commdpi.comencyclopedia.pubpsu.edunih.govpnas.org Studies on azinomycin analogues containing only the epoxide moiety have shown they retain significant biological activity and efficiently alkylate guanosine (B1672433) residues. ohiolink.edunih.gov Computational models also support the involvement of epoxide alkylation, often following initial aziridine modification in the cross-linking process. nih.govpsu.edu

Regioselectivity and Sequence Selectivity of DNA Alkylation and Cross-Link Formation

This compound, similar to Azinomycin B, is a bifunctional alkylating agent that forms interstrand cross-links (ICLs) in duplex DNA. The cross-linking occurs within the major groove of DNA researchgate.net. The electrophilic aziridine and epoxide moieties of this compound are responsible for the alkylation events researchgate.netbenchchem.compsu.edu. Alkylation primarily targets the N7 positions of suitably disposed purine bases researchgate.netpsu.edumdpi.com.

Studies have shown a strong correlation between sequence nucleophilicity and cross-linking yield acs.org. Azinomycin B, a closely related analogue, shows optimal cross-link formation between two guanine bases when the intervening base pair is G·C, specifically at 5′-GNC/GNT sequences in the major groove benchchem.comacs.orgoup.com. Yields for cross-link formation with the d(GGC·CCG) sequence have been reported to be high, often exceeding 90% acs.org. Steric effects, such as those from the thymine (B56734) C5-methyl group in central thymine-based triplets, can play a role in the lack of reactivity of certain sequences acs.orgnih.govacs.org.

Computational studies suggest that guanine is more reactive among purine bases and is initially alkylated by the aziridine ring at the C10 position, followed by alkylation by the epoxide ring at the C21 position of Azinomycin B nih.gov. The naphthoate moiety is also believed to play an important role in DNA alkylating activity through non-covalent interactions mdpi.com.

Conformational Studies of Drug-DNA Adducts and Complexes

Molecular modeling studies have been conducted to understand the interaction of azinomycins with DNA and the resulting conformational changes. These studies utilize computational methods such as Monte Carlo simulations and Stochastic Dynamics with Energy Minimization (SDEM) to analyze the low-energy conformers of azinomycin-DNA adducts and complexes psu.educapes.gov.brpsu.edu.

Analysis of drug-DNA monoadducts and complexes supports a mechanism involving initial aziridine alkylation followed by epoxide alkylation nih.govacs.org. The formation of a different hydrogen bond network in monoadducts and intercalative complexes between the drug and the DNA receptor is a primary factor influencing cross-linking reactivity nih.govacs.org.

Computational approaches have aimed to correlate theoretical cross-linking properties with experimental antitumor activity psu.edunih.gov. These studies have highlighted structure-activity relationship considerations, identifying that the stereochemistry of the azabicyclic system is crucial for effective positioning within the DNA major groove and increasing the population of the bioactive conformation psu.edu. The absence of substituents at certain positions on azinomycin can decrease cross-linking probabilities with DNA sequences containing thymine bases psu.edu.

DNA Repair Mechanisms and Resistance

To counteract the lethal effects of this compound-induced DNA damage, particularly interstrand cross-links, organisms have evolved various DNA repair mechanisms. In the context of producing organisms like Streptomyces sahachiroi, efficient self-protection mechanisms are crucial for survival oup.com. Resistance mechanisms can involve drug binding, site protection, and DNA repair researchgate.netnih.gov.

Several resistance determinants have been identified within the azinomycin biosynthetic gene cluster, including aziE, alkZ, and aziN oup.com. These genes are associated with drug production and contribute to the producer strain's resistance oup.com.

Role of DNA Glycosylases (AlkZ, AlkX)

DNA glycosylases play a significant role in the repair of this compound-induced DNA damage. AlkZ (also known as Orf1 or Azi36), encoded within the azinomycin B biosynthetic gene cluster, functions as a DNA glycosylase that unhooks azinomycin-induced ICLs benchchem.comresearchgate.netoup.comresearchgate.netbiorxiv.org. This unhooking is achieved by the enzymatic cleavage of the N-glycosidic bond at the crosslinking site benchchem.com.

AlkZ-mediated repair initiates a Base Excision Repair (BER)-like pathway oup.combiorxiv.orgresearchgate.net. AlkZ excises azinomycin-induced ICLs by hydrolyzing glycosidic bonds, generating apurinic/apyrimidinic (AP) sites researchgate.net. These AP sites can then be processed by other BER pathway components, such as endonucleases (e.g., APE1) that cleave the backbone, and DNA polymerase that fills the gaps researchgate.net. The crystal structure of AlkZ suggests it uses a non-base-flipping mechanism to excise azinomycin adducts researchgate.net. AlkZ belongs to the HTH_42 superfamily of proteins and is important for azinomycin B resistance researchgate.netbiorxiv.orgablesci.com.

Another related but distinct homolog, named AlkX, has also been implicated in protection against an array of genotoxins, suggesting a broader role for this family of DNA glycosylases in resistance mechanisms researchgate.netablesci.comdntb.gov.uabiorxiv.org.

Endonuclease AziN in ICL Repair

A novel structure-specific endonuclease, AziN, has been identified as contributing to the repair of azinomycin B-mediated DNA interstrand crosslinks oup.comnih.govdntb.gov.ua. AziN is encoded within the azinomycin B biosynthetic gene cluster and is associated with drug production oup.com.

AziN confers resistance to azinomycin B in both native and heterologous host strains benchchem.comnih.gov. It exhibits specific recognition and binding capacity with azinomycin-mediated ICL structures benchchem.comoup.comnih.gov. In vitro assays have demonstrated the structure-specific endonuclease activity of AziN, which cuts both damaged strands at specific sites around azinomycin ICLs benchchem.comoup.comnih.gov. AziN induces hydrolytic cleavage of the phosphodiester bonds adjacent to the crosslinked structure on both strands oup.com. While AziN shows high affinity for the drug-ICL structures, studies have not detected drug sequestering or deactivating effects oup.comnih.gov. The nuclease activity of AziN provides insight into the complex mechanisms of azinomycin ICL repair oup.comnih.gov.

| Enzyme | Type of Enzyme | Role in Azinomycin Resistance | Mechanism of Action |

| AlkZ (Orf1, Azi36) | DNA Glycosylase | Confers resistance to Azinomycin B | Unhooks ICLs by cleaving N-glycosidic bonds, initiating BER pathway |

| AziN | Structure-specific Endonuclease | Confers resistance to Azinomycin B | Recognizes and binds to ICL structures, cuts phosphodiester bonds around ICLs |

Total Synthesis Strategies and Methodologies

Historical Overview of Synthetic Efforts

The journey towards the total synthesis of Azinomycin A was a long and challenging one, attracting the attention of multiple research groups over the years. This compound and its analogue, Azinomycin B, were isolated from the culture broths of Streptomyces griseofuscus and later from Streptomyces sahachiroi. jst.go.jpwikipedia.org Their intricate architecture, featuring an unprecedented aziridino[1,2-a]pyrrolidine ring system and multiple stereocenters, presented a significant synthetic puzzle. grantome.com

Early efforts in the field focused on the synthesis of the molecule's constituent fragments. Researchers like Moran and Armstrong reported a highly convergent approach for the epoxy-amide fragment in the early 1990s. jst.go.jp Throughout the 1990s, the research group of Robert S. Coleman made significant and systematic contributions, developing strategies for the key components of the molecule. This included work on the stereoselective synthesis of the epoxyacid fragment and the development of methods to construct the challenging aziridine (B145994) core. jst.go.jp These foundational studies laid the essential groundwork for tackling the entire molecule.

The culmination of these extensive efforts arrived in 2001, when Coleman and his collaborators announced the first and, to date, only total synthesis of this compound. researchgate.net This landmark achievement was the result of years of dedicated research, overcoming numerous synthetic hurdles and developing novel chemical methodologies specifically tailored to the unique challenges posed by the this compound structure. grantome.comresearchgate.net

| Key Historical Contributions | Research Group | Focus of Research | Approximate Timeframe |

| Convergent Epoxy-Amide Synthesis | Armstrong, R.W. et al. | Synthesis of the epoxy-amide portion of the azinomycins. jst.go.jp | Early 1990s |

| Fragment Synthesis & Methodology | Coleman, R.S. et al. | Systematic development of strategies for the aziridine core and epoxyacid fragment. jst.go.jp | 1990s |

| First Total Synthesis | Coleman, R.S. et al. | Completion of the first total synthesis of this compound. researchgate.net | 2001 |

Modular Synthetic Approaches

The successful total synthesis of this compound relied critically on a modular or convergent synthetic strategy. researchgate.net This approach involves the independent synthesis of complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. Given the instability of the complete this compound molecule, particularly the reactive aziridino[1,2-a]pyrrolidine core, a linear approach would have been inefficient and likely unsuccessful. researchgate.net

The molecule was retrosynthetically disconnected into three primary modules:

The "Top-Half" Naphthoate-Epoxide Fragment: This portion contains the substituted naphthalene (B1677914) ring system and the chiral epoxide. nih.gov

The Dehydroamino Acid Unit: This is the unsaturated amino acid linker.

The "Bottom-Half" Azabicyclic Core Precursor: This fragment would ultimately be converted into the sensitive aziridino[1,2-a]pyrrolidine system. researchgate.net

Key Synthetic Challenges and Solutions

The synthesis of this compound is marked by several formidable challenges, each requiring the development of specific and innovative solutions.

Construction of the Aziridino[1,2-a]pyrrolidine Ring System (Azabicyclic Core)

The 1-azabicyclo[3.1.0]hexane ring system, a fusion of a pyrrolidine (B122466) and an aziridine ring, is the most structurally unique and synthetically demanding feature of this compound. grantome.comrsc.org Its construction required a carefully orchestrated sequence of reactions to install the correct stereochemistry and manage the inherent strain and reactivity of the aziridine.

Coleman's strategy involved forming the pyrrolidine ring first, with appropriate functional groups in place to facilitate the subsequent aziridination. acs.org A key step was the stereocontrolled synthesis of a trans-diol on the pyrrolidine precursor. acs.org The final, crucial step of the total synthesis was the intramolecular cyclization to form the aziridine ring. researchgate.net This was accomplished as the very last operation to avoid carrying the highly reactive and unstable azabicyclic system through multiple synthetic steps. grantome.com The development of effective methods for this final cyclization was a cornerstone of the successful total synthesis. researchgate.net

Enantioselective Epoxide Fragment Synthesis

The side chain of this compound contains a chiral epoxide, which is one of the molecule's DNA-alkylating functionalities. grantome.com The synthesis of this fragment in an enantiomerically pure form was a critical challenge.

Research efforts focused on developing highly stereoselective methods to create this structural motif. The Coleman group reported an efficient, stereoselective synthesis of the epoxyacid fragment. jst.go.jp This involved building the carbon skeleton and then introducing the epoxide with high control over its stereochemistry. The absolute configuration of the epoxide is crucial for the molecule's biological activity, making its enantioselective synthesis a high-priority objective in any synthetic plan. rsc.org

Synthesis of Substituted Naphthalene Ring Systems

The naphthoate unit of this compound serves as a DNA-intercalating domain. While the synthesis of naphthalene rings is generally well-established, the specific substitution pattern required for this compound (a 3-methoxy-5-methyl-1-naphthoate) necessitated the development of new, regioselective strategies. grantome.comnih.gov

The challenge lay in controlling the placement of the methoxy, methyl, and carboxyl groups on the naphthalene core. Synthetic strategies had to be devised to construct this polysubstituted aromatic system efficiently. Coleman's research program explicitly targeted the development of new synthetic strategies for these substituted naphthalene ring systems as part of their broader plan to synthesize the "top-half" of the molecule. grantome.comnih.gov

Introduction of Dehydroamino Acid Double Bond

Connecting the naphthoate-epoxide "top-half" and the azabicyclic "bottom-half" is a dehydroamino acid linker. The introduction of the carbon-carbon double bond of this unsaturated amino acid presented another synthetic hurdle.

The primary method explored for this transformation was the use of a Horner-Wadsworth-Emmons (HWE) type reaction. This involved the development of suitably functionalized phosphonate (B1237965) reagents that could react with a carbonyl precursor to generate the desired (Z)-configured double bond stereoselectively. grantome.com Research by Armstrong and others on the synthesis of dehydroamino acid derivatives provided model studies and valuable insights for incorporating this unit into the full molecular structure. acs.org

Stereocontrolled Synthesis of 1-Azabicyclo[3.1.0]hexane Ring System

One prominent strategy involves the use of serinal as a chiral starting material. acs.org The synthesis of the azabicyclic core has been achieved through methods such as the addition of crotylstannane to serinal to introduce a differentiated trans-diol. acs.org This approach allows for precise control over the stereochemistry of the resulting hydroxyl groups.

Another successful method features the construction of the aziridine ring from a functionalized pyrrolidine precursor. oup.com This route begins with the stereocontrolled synthesis of a functionalized pyrrolidine-2-thione (B1333366) derived from 2,3,5-tri-O-benzyl-β-D-arabinofuranose. oup.com The key step in forming the bicyclic system is a base-induced intramolecular cyclization. oup.com Specifically, a 5-mesyloxymethylpyrrolidine intermediate is treated with a strong base, such as potassium hexamethyldisilazide (KHMDS), to induce the formation of the aziridine ring, yielding the 1-azabicyclo[3.1.0]hexane system. oup.com This final cyclization forms the structurally unique aziridinol[1,2-a]pyrrolidine ring system. researchgate.net

Table 1: Key Methodologies for 1-Azabicyclo[3.1.0]hexane Synthesis

| Starting Material/Precursor | Key Reagent/Reaction | Outcome | Reference |

| Serinal | Crotylstannane Addition | Introduction of differentiated trans-diol | acs.org |

| 5-Mesyloxymethylpyrrolidine | Potassium Hexamethydisilazide (KHMDS) | Base-induced aziridine ring formation | oup.com |

Convergent Fragment Coupling

The total synthesis of this compound was accomplished using a convergent, modular synthetic approach. researchgate.netresearchgate.net This strategy involves the independent synthesis of several complex molecular fragments, which are then coupled together in the later stages of the synthesis. researchgate.net This approach is advantageous for the synthesis of complex molecules as it allows for the development and optimization of synthetic routes for each fragment separately before their assembly.

Synthesis of Partial Structures and Intermediates

The success of the convergent total synthesis of this compound relied on the efficient preparation of its key partial structures and intermediates. grantome.com These fragments include the substituted naphthalene ring system, the epoxide fragment, and the "top-half" substructures. grantome.comnih.gov

"Top-Half" Substructures : Detailed research has been conducted on the design and synthesis of a series of functional "top-half" substructures of this compound. nih.gov These fragments typically consist of the naphthoate moiety linked to a dipeptide or glycopeptide unit. nih.gov Their synthesis provides crucial intermediates for coupling with the "bottom-half" of the molecule.

Naphthalene Ring System : The synthesis required the development of new strategies for creating the substituted naphthalene portion of the molecule. grantome.com This fragment is a key component of the "top-half" and is ultimately attached to the rest of the molecule via an ester linkage.

Epoxide Fragment : An enantioselective approach was developed for the synthesis of the epoxide fragment. grantome.com This electrophilic unit is one of the DNA-alkylating functionalities of this compound. Its stereochemistry is crucial for biological activity.

C6-C13 Unit : A stereoselective synthesis of a model compound containing the C6-C13 unit of Azinomycin B (which shares the core azabicyclic structure with this compound) has been reported. oup.com This synthesis starts from 2,3,5-tri-O-benzyl-β-D-arabinofuranose and establishes the correct stereochemistry for this segment of the molecule. oup.com

Table 2: Key Intermediates in this compound Total Synthesis

| Intermediate/Partial Structure | Description | Synthetic Approach | Reference |

| "Top-Half" Substructures | Naphthoate linked to peptide/glycopeptide units | Multi-step synthesis of functionalized fragments | nih.gov |

| Naphthalene Ring System | Substituted naphthalene moiety | Development of new synthetic strategies for the aromatic system | grantome.com |

| Epoxide Fragment | Enantiomerically pure epoxide unit | Enantioselective synthesis | grantome.com |

| C6-C13 Unit | Core segment with correct stereochemistry | Stereocontrolled elaboration from a carbohydrate precursor | oup.com |

Structure Activity Relationship Sar Studies of Azinomycin a and Analogues

Design and Synthesis of Azinomycin Analogues

The synthesis of azinomycin analogues has been a significant area of research due to the complexity and instability of the natural product. researchgate.netresearchgate.net Various synthetic strategies have been developed to create simplified structures or analogues with specific modifications to probe the role of different moieties. kent.ac.ukpolimi.it Efforts have also been directed towards precursor-directed biosynthesis to generate novel analogues. bbk.ac.ukbbk.ac.uk

Simplified Analogues

Simplified azinomycin analogues have been synthesized to isolate and study the contribution of key functional groups to DNA cross-linking and cytotoxicity. Studies have shown that analogues retaining both the epoxide and aziridine (B145994) functionalities are capable of inducing interstrand cross-links in double-stranded DNA. researchgate.netpolimi.it Interestingly, some simplified analogues lacking the aziridine ring but possessing the epoxide moiety have demonstrated comparable in vitro cytotoxicity, suggesting the epoxide can play a significant role in antitumor activity within cells. researchgate.netpolimi.itresearchgate.net Molecular modeling studies have also highlighted that simplified analogues may exhibit different cross-linking conformations compared to the natural azinomycins, potentially impacting their potency. psu.edunih.gov

Naphthoic Acid Analogues for Precursor-Directed Biosynthesis

Precursor-directed biosynthesis involves feeding structural analogues of natural precursors to the producing organism to generate modified natural products. bbk.ac.ukbbk.ac.uk For azinomycin A, naphthoic acid analogues have been used in this approach, as the naphthoate moiety is incorporated into the molecule during biosynthesis. bbk.ac.ukpsu.edubbk.ac.uk Studies feeding different naphthoic acid analogues, such as 1-naphthoic acid, 4-fluoro-1-naphthoic acid, 4-methyl-1-naphthoic acid, and 3-methoxy-1-naphthoic acid, to Streptomyces sahachiroi have successfully yielded novel this compound analogues. bbk.ac.ukbbk.ac.uk While these studies demonstrated the feasibility of incorporating unnatural naphthoates, the production levels of these novel analogues were often low, hindering extensive biological evaluation. bbk.ac.ukbbk.ac.uk

Analogues Lacking Specific Moieties (e.g., Aziridine, Naphthoate)

The synthesis and evaluation of azinomycin analogues lacking specific functional groups have provided crucial insights into their individual contributions to activity. Analogues designed to lack the aziridine ring but retain the epoxide have shown significant biological activity, as mentioned in Section 5.1.1. researchgate.netpolimi.itresearchgate.net Conversely, analogues that lack the naphthoate moiety are generally reported to be biologically inactive. psu.eduresearchgate.net This highlights the critical role of the naphthoate group, likely in facilitating DNA binding. psu.eduresearchgate.net Studies involving analogues where a nitrogen mustard replaces the aziridine have also been conducted, demonstrating the ability of such compounds to crosslink DNA, albeit sometimes with reduced antitumour activity compared to monoalkylating analogues. kent.ac.ukrsc.org

Elucidation of Structural Features Governing DNA Alkylation and Cross-Linking

This compound's ability to alkylate and cross-link DNA is central to its mechanism of action. nih.govmdpi.com This process involves the covalent modification of DNA bases, primarily purines, within the major groove. nih.govbenchchem.comnih.gov The electrophilic nature of the aziridine and epoxide rings is key to these reactions. nih.govmdpi.combenchchem.com

Role of the Naphthoate Moiety in DNA Binding and Alkylation Efficiency

The naphthoate moiety (specifically, the 3-methoxy-5-methylnaphthoic acid in azinomycin B) plays a vital role in the biological activity of azinomycins, primarily by influencing DNA binding. nih.govpsu.edumdpi.combenchchem.com It is believed to contribute to sequence-selective binding through non-covalent interactions, such as hydrophobic interactions, within the DNA major groove. bbk.ac.uknih.govpsu.edubenchchem.com This non-covalent association helps to correctly position the electrophilic aziridine and epoxide moieties for efficient alkylation of nearby purine (B94841) bases. psu.edubenchchem.com Analogues lacking the naphthoate moiety are often biologically inactive, underscoring its importance for effective DNA interaction and subsequent alkylation. psu.eduresearchgate.net Furthermore, even slight modifications to the naphthoate structure can significantly alter the efficiency of DNA alkylation. psu.edu

Here is a table summarizing some of the research findings on azinomycin analogues:

| Analogue Modification | Key Structural Features Retained | Observed Activity | Reference |

| Simplified, with epoxide and aziridine | Epoxide, Aziridine | Induces DNA interstrand cross-links, cytotoxic | researchgate.netpolimi.it |

| Simplified, with epoxide, no aziridine | Epoxide | Comparable in vitro cytotoxicity (in some cases) | researchgate.netpolimi.itresearchgate.net |

| Lacking naphthoate moiety | Epoxide, Aziridine (typically) | Biologically inactive | psu.eduresearchgate.net |

| Naphthoate analogues (via biosynthesis) | Varied naphthoate, Epoxide, Aziridine | Novel analogues produced, biological activity varies | bbk.ac.ukbbk.ac.uk |

| Aziridine replaced by nitrogen mustard | Epoxide, Nitrogen Mustard | Crosslinks DNA, varied antitumour activity | kent.ac.ukrsc.org |

Influence of Aromatic Ring and Amide Group Substitution

Studies involving precursor-directed biosynthesis have demonstrated that modifications to the naphthoic acid moiety can lead to the production of novel this compound analogues. Feeding Streptomyces sahachiroi, the producing organism, with various naphthoic acid analogues such as 1-naphthoic acid, 4-fluoro-1-naphthoic acid, 4-methyl-1-naphthoic acid, and 3-methoxy-1-naphthoic acid has resulted in their incorporation into the this compound biosynthesis pathway. bbk.ac.uk While the biological activities of all these specific analogues could not be fully characterized due to low production levels and purification challenges in one study, the successful incorporation highlights the potential for modifying the aromatic ring structure. bbk.ac.uk

Research on simplified azinomycin analogues, particularly those related to the naphthalene-containing "left half" of the molecule, has also provided insights into the influence of aromatic ring substitution. researchgate.netresearchgate.net These studies indicate that the naphthoate moiety is important for biological activity, and even slight modifications to it can render analogues biologically inactive. researchgate.net

The amide group in this compound is part of the linker region connecting the naphthoate moiety to the azabicyclo[3.1.0]hexane and epoxide-containing portion. Changes in the substitution pattern on the amide group have been shown to influence cytotoxicity. nih.govresearchgate.net While specific detailed data on the impact of various amide substitutions on activity in this compound analogues is less extensively documented in the provided search results compared to the aromatic ring, the general observation indicates its sensitivity to modification.

Correlation between Structural Modifications and Molecular/Cellular Activities

The correlation between structural modifications in azinomycin analogues and their molecular and cellular activities, particularly DNA alkylation and cytotoxicity, is a key area of SAR investigation. Azinomycin B, a closely related analogue of this compound, is known to bind within the major groove of DNA and form covalent interstrand crosslinks with purine bases, primarily via alkylation at the N7 positions of guanine (B1146940) and adenine. wikipedia.orgresearchgate.netresearchgate.net The epoxide and aziridine rings are the primary electrophilic centers responsible for this alkylation. researchgate.netresearchgate.net

Studies with synthetic analogues have helped to dissect the roles of different structural components. For instance, a simplified analogue bearing both the epoxide and aziridine rings was shown to induce interstrand cross-links in double-stranded DNA. researchgate.netresearchgate.net Interestingly, an analogue structurally related but lacking the aziridine ring still exhibited comparable in vitro cytotoxicity, suggesting that in cellular contexts, the epoxide may be largely responsible for the antitumor activity of these agents. researchgate.netresearchgate.net However, other research emphasizes the requirement of the aziridine residue for cross-link formation, while acknowledging that epoxide-containing analogues without the aziridine can retain significant biological activity. researchgate.net

The naphthoate moiety's noncovalent binding to DNA is proposed to increase affinity and target the epoxide-mediated alkylation to specific DNA sequences. researchgate.net This highlights a correlation where the aromatic ring's interaction with DNA influences the site and efficiency of the alkylating moieties.

Molecular modeling studies on azinomycin analogues have also explored the link between structure and cross-linking properties. These studies have shown a good correlation between theoretical cross-linking properties and observed antitumor activity scales. psu.edunih.gov The stereochemistry of the azabicycle system, for example, has been correlated with the cross-linking ability of analogues, where the azinomycin-like stereochemistry facilitates positioning for effective interaction with the DNA major groove. psu.edu

Simplified analogues with modifications to the five-membered ring (loss of acetyl, hydroxyl, and benzyl (B1604629) moieties) and the right side chain (2-amino-1,3-dicarbonyl moiety) have been investigated. psu.edu While some simplifications appear to be well-tolerated in terms of cytotoxicity, the absence of substituents at certain positions (like 12 and 13) seems less critical than modifications to the right side chain for cross-linking probability. psu.edu

The cytotoxicity of azinomycin analogues has been shown to be sensitive to changes in the substitution pattern on both the aromatic ring and the amide group. nih.govresearchgate.net This reinforces the importance of these regions for maintaining biological activity.

Data on the antiproliferative activity of azinomycin epoxide analogues with different aromatic substituents has been reported. For example, studies using Chinese Hamster Ovary (CHO) cell lines have evaluated the cytotoxicity of naphthalene (B1677914) derivatives. rsc.org The following table illustrates some findings on the antiproliferative activity (IC50 values) of selected azinomycin analogues with variations in the aromatic R group in wild-type and CYP1A1-transfected CHO cell lines. rsc.org

| Compound ID | Structure of R group | IC50 CHO (µM) | IC50 CHO(1A1) (µM) |

| 3a | Naphthalene | 2.8 | 3.2 |

| 4a | Modified Naphthalene | 5.7 | 6.0 |

| 5a | Natural Naphthalene | 85 | 6.3 |

| 3b | Modified Naphthalene | 10 | 5 |

| 4b | Modified Naphthalene | 10 | 9 |

| 5b | Modified Naphthalene | >100 | >100 |

Note: This table presents data from a specific study rsc.org and illustrates the impact of aromatic group structure on antiproliferative activity in different cell lines.

This data demonstrates that modifications to the aromatic ring can significantly impact the potency of azinomycin analogues, and the presence of certain enzyme systems (like CYP1A1) can also influence their activity. rsc.org

Molecular and Cellular Biological Investigations

In Vitro Studies of DNA Damage

In vitro studies have demonstrated the ability of Azinomycin A to induce DNA damage. mdpi.com Techniques such as the comet assay have been used to observe high levels of DNA damage in cells treated with aziridine (B145994) compounds, a class that includes this compound. mdpi.com The DNA damage caused by azinomycins is primarily a result of their ability to alkylate and cross-link DNA. researchgate.netnih.gov

Cellular Processes and Pathways Affected by this compound

This compound affects critical cellular processes by interfering with DNA metabolism. The damage inflicted upon DNA by this compound leads to the disruption of fundamental cellular pathways. bbk.ac.ukbbk.ac.ukresearchgate.netnih.gov

DNA Replication Interruption

One of the key cellular processes affected by this compound is DNA replication. The DNA lesions induced by azinomycins, particularly interstrand cross-links, act as significant blocks to the replication machinery. researchgate.netnih.govoup.com This interruption of DNA replication is a major factor contributing to the cytotoxic effects of this compound, ultimately leading to cell death. researchgate.netnih.gov

Inducement of Interstrand Cross-Links

This compound is a bifunctional alkylating agent known to form covalent interstrand cross-links (ICLs) in duplex DNA. bbk.ac.ukresearchgate.netnih.govnsf.govnih.govmdpi.comresearchgate.net These cross-links occur within the major groove of DNA. researchgate.netnih.govnih.govwikipedia.org The formation of ICLs by azinomycins is attributed to the electrophilic nature of their aziridine and epoxide moieties. bbk.ac.ukbbk.ac.ukresearchgate.netnih.gov These reactive groups alkylate the N-7 positions of purine (B94841) bases, specifically guanine (B1146940) residues, on opposing DNA strands, thereby creating the covalent linkage between the strands. bbk.ac.ukbbk.ac.ukresearchgate.netnsf.govresearchgate.netrsc.orgpnas.org Studies have indicated that the epoxide moiety is largely responsible for the in vitro cytotoxicity of azinomycin analogues, even in the absence of the aziridine ring, although the aziridine is required for cross-link formation. researchgate.netresearchgate.net Azinomycin B, a closely related analog, has been shown to form ICLs with apparent sequence selectivity, often at 5′-GNC or 5′-GNT sequences. nih.govoup.comresearchgate.net

Identification of Molecular Targets

The primary molecular target of this compound is DNA. grantome.comacs.orgnih.gov Its mechanism of action involves covalent interaction with duplex DNA, leading to the formation of interstrand cross-links. researchgate.netnih.govresearchgate.netgrantome.com This covalent binding and cross-linking of DNA are considered central to its biological activity. researchgate.netnih.govresearchgate.netgrantome.com Research efforts have also focused on understanding the structure-function relationships of azinomycins and their interaction with oligonucleotides to better define their molecular mechanism of action. grantome.com While DNA is the main target, studies on related compounds and cellular responses to azinomycin B have also explored the involvement of DNA repair proteins like AlkZ (Orf1), a DNA glycosylase that can repair azinomycin-induced ICLs, highlighting the cellular defense mechanisms against this type of DNA damage. nih.govoup.compnas.orgpnas.orgnih.govfrontiersin.org Another identified protein, AziN, an endonuclease, also contributes to the repair of azinomycin B-mediated ICLs by incising damaged DNA strands. oup.com

Advanced Research Methodologies and Computational Approaches

Isotopic Labeling Experiments for Biosynthetic Pathway Elucidation

Isotopic labeling has been a cornerstone in deciphering the biosynthetic pathway of azinomycin A, a complex natural product. These experiments involve feeding the producing organism, Streptomyces sahachiroi, with precursors enriched with stable isotopes, such as ¹³C, ¹⁵N, or ¹⁸O, and then analyzing the incorporation pattern of these isotopes into the final this compound molecule. This technique provides direct evidence for the origin of the various structural components of the molecule.

Early studies successfully utilized isotopically labeled intermediates to trace the formation of the naphthoate fragment of azinomycin B, a closely related analog. rsc.org This work provided a foundational understanding of the polyketide synthase (PKS) machinery involved. More recent investigations have continued to employ this strategy to unravel the origins of other unusual moieties within the azinomycin structure. researchgate.net For instance, feeding experiments with [U-¹³C₆]-L-isoleucine have been used to confirm the utilization of an unusual starter unit, likely isoleucine-derived 2-methylbutyryl-CoA, in the polyketide chain. nih.gov

The power of isotopic labeling lies in its ability to confirm or refute proposed biosynthetic steps and to reveal unexpected rearrangements and precursor-product relationships. nih.gov For example, such experiments can distinguish between different potential precursors for a specific molecular fragment and can shed light on the timing and sequence of enzymatic reactions. nih.gov The interpretation of labeling patterns, however, requires careful analysis, as unforeseen metabolic pathways can sometimes lead to complex labeling outcomes. nih.gov

| Labeled Precursor | Resulting Labeled Fragment in Azinomycin | Reference |

| Isotopically labeled intermediates | Naphthoate fragment | rsc.org |

| [U-¹³C₆]-L-isoleucine | Polyketide starter unit | nih.gov |

Genetic Manipulation Systems for Streptomyces sahachiroi

The elucidation of the this compound biosynthetic pathway and the engineering of novel analogs have been significantly advanced by the development of genetic manipulation systems for the producing organism, Streptomyces sahachiroi. These techniques allow for the targeted inactivation, overexpression, and modification of genes within the azinomycin biosynthetic gene cluster.

Key methodologies adapted for use in Streptomyces include intergeneric conjugation with Escherichia coli and protoplast transformation. nih.govnih.gov Conjugation, a widely used method for DNA transfer in streptomycetes, facilitates the introduction of engineered plasmids from E. coli into S. sahachiroi. mdpi.com This approach is often favored for its relative simplicity and high efficiency. mdpi.com Protoplast transformation involves the enzymatic removal of the bacterial cell wall to generate protoplasts, which can then be induced to take up foreign DNA. nih.gov

These genetic tools have been instrumental in functional genomics studies. For example, gene disruption through homologous recombination has been used to identify essential genes for azinomycin production. core.ac.uk In one study, the inactivation of aziW, a gene with homology to lysine (B10760008) biosynthesis genes, led to the complete abolishment of azinomycin production, confirming its crucial role in the biosynthetic pathway. core.ac.uk Similarly, gene replacement strategies have been employed to probe the function of specific enzymes within the cluster. core.ac.uk The development of optimized genetic manipulation systems, including the use of specific vectors and promoters, has been crucial for overcoming challenges associated with working with Streptomyces, such as their complex life cycle and the high GC content of their DNA. mdpi.comjst.go.jp

| Genetic Manipulation Technique | Application in S. sahachiroi | Reference |

| Intergeneric Conjugation | Introduction of engineered plasmids | nih.govmdpi.com |

| Protoplast Transformation | Introduction of foreign DNA | nih.gov |

| Gene Disruption/Replacement | Functional analysis of biosynthetic genes | core.ac.uk |

Enzymology and Functional Characterization of Biosynthetic Enzymes

Understanding the intricate biosynthesis of this compound necessitates the detailed study of the individual enzymes responsible for its construction. The functional characterization of these enzymes provides insights into their specific roles, catalytic mechanisms, and substrate specificities. The azinomycin B biosynthetic gene cluster, which is highly similar to that of this compound, has been cloned and sequenced, revealing a collection of genes encoding polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), and various tailoring enzymes. researchgate.netnih.gov

A key enzyme that has been characterized is AziB, an iterative type I PKS responsible for the synthesis of the 5-methyl-naphthoic acid (NPA) moiety. nih.gov Heterologous expression and in vitro assays have demonstrated its function and revealed a distinct pattern of selective reduction in the biosynthesis of this aromatic polyketide. nih.gov Further studies have focused on other enzymes within the cluster, such as those involved in the formation of the unique azabicyclic ring system and the highly reactive epoxide moiety. researchgate.nettamu.edu For instance, research has investigated the roles of candidate oxidase genes like aziB1, aziC9, and aziU1 in the formation of the azinomycin epoxide. tamu.edu

| Enzyme/Gene | Function | Reference |

| AziB (iterative type I PKS) | Synthesis of 5-methyl-naphthoic acid (NPA) | nih.gov |

| AziW | Essential for azinomycin biosynthesis | core.ac.uk |

| aziB1, aziC9, aziU1 | Candidate oxidases for epoxide formation | tamu.edu |

| Orf1 | Essential for the survival of the producer | nih.gov |

Molecular Modeling and Computational Chemistry for DNA Interactions

Molecular modeling and computational chemistry have become indispensable tools for investigating the intricate interactions between this compound and its biological target, DNA. These methods provide detailed, atomistic insights into the binding modes, sequence selectivity, and reactive properties of the drug, complementing experimental data.

Computational studies have been crucial in understanding the mechanism of DNA interstrand cross-linking by azinomycins. These studies often involve modeling the drug bound to various DNA sequences and employing simulation techniques to explore the conformational landscape of the drug-DNA complex. The initial noncovalent binding, monoalkylation, and subsequent cross-linking steps can be simulated to understand the entire process. acs.org

Monte Carlo Simulations for Sequence Selectivity

Monte Carlo simulations have been particularly valuable in elucidating the origins of the DNA sequence selectivity of azinomycins. nih.gov This method involves generating a large number of random conformations of the drug-DNA complex and evaluating their energies to identify the most probable binding modes. By modeling the interaction of azinomycin with different DNA triplets, such as 5'-GCT-3', 5'-GCC-3', 5'-GTC-3', and 5'-GTT-3', researchers have been able to correlate computational predictions with experimental observations of cross-linking efficiency. nih.gov

These simulations have revealed that the different hydrogen bond networks formed between the drug and the DNA in the monoadduct and intercalative complexes are a primary determinant of cross-linking reactivity. nih.gov Furthermore, steric hindrance, for example from the methyl group of thymine (B56734) in the major groove, can explain the lack of reactivity at certain sequences. nih.gov These computational insights are instrumental in guiding the design of new azinomycin analogs with altered or enhanced DNA sequence selectivity. nih.gov It has been shown that simplified synthetic azinomycins can induce DNA interstrand cross-links at the same 5'-d(GCC)-3' site as the natural products, suggesting that non-covalent interactions play a less significant role in defining sequence specificity. nih.govrsc.org

Force Field Modifications for Adducts

The accuracy of molecular simulations heavily relies on the quality of the force field, which is a set of parameters that describe the potential energy of the system. For studying DNA-drug adducts, standard force fields often require modification to accurately represent the altered chemical nature of the alkylated DNA bases.

For azinomycin-DNA simulations, new sets of charges specifically developed for biologically relevant N7-alkylated purine (B94841) adducts have been implemented in force fields like AMBER. nih.gov These modifications are crucial for obtaining reliable conformational information about the drug-DNA interactions. The development and validation of these specialized force field parameters have been a critical step in enabling meaningful computational studies of azinomycin's mechanism of action. Recent advancements in force fields, such as the bsc1 and OL15 modifications for the Amber force field, have shown significant improvements in accurately modeling double-stranded DNA. nih.gov

| Computational Method | Application | Key Findings | Reference |

| Monte Carlo Simulations | Elucidating DNA sequence selectivity | Hydrogen bonding and steric hindrance are key determinants of reactivity. | nih.gov |

| Force Field Modifications | Accurate representation of DNA-drug adducts | Development of specific parameters for N7-alkylated purines. | nih.gov |

Chemical Probe Applications for Mechanism Elucidation

While not extensively documented specifically for this compound in the provided search results, the use of chemical probes is a powerful and established strategy for elucidating the mechanisms of action of natural products. This approach involves designing and synthesizing modified versions of the natural product that can be used to "probe" its biological interactions.

In the context of this compound, chemical probes could be designed to investigate various aspects of its function. For example, simplified synthetic analogs of azinomycin have been used to study the structural requirements for DNA cross-linking and to understand the influence of different parts of the molecule on its activity. These studies have provided insights into structure-activity relationships. The use of isotopically labeled compounds can also be considered a form of chemical probing, providing direct information on metabolic pathways and molecular rearrangements. nih.gov

LC-MS Analyses for Analogue Production

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique in the advanced research and characterization of this compound and its analogues. This powerful method combines the separation capabilities of liquid chromatography with the sensitive detection and structural elucidation power of mass spectrometry, making it indispensable for analyzing complex mixtures derived from microbial fermentation or synthetic chemistry.

In the context of this compound analogue production, LC-MS is primarily employed to detect and quantify the parent compound and its derivatives, as well as to identify novel analogues. Research into the biosynthesis of azinomycins in producer organisms like Streptomyces sahachiroi heavily relies on LC-MS to analyze the metabolic products. core.ac.uk

Detailed research findings from the analysis of fermentation broths of Streptomyces sahachiroi have successfully identified both this compound and its naturally occurring analogue, Azinomycin B. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry is a common configuration for these analyses. core.ac.uk The mass spectra obtained are critical for confirming the identity of these compounds. For instance, the mass spectrum of Azinomycin B shows a distinct peak corresponding to its molecular weight, and similarly, the mass spectrum for this compound allows for its unambiguous identification within a complex sample matrix. core.ac.uk

The following table summarizes the key mass spectrometry data for this compound and its primary natural analogue, Azinomycin B, as identified from Streptomyces sahachiroi cultures.

| Compound | Molecular Formula | Key Mass Spectral Data (Observed m/z) | Analytical Method | Reference |

| This compound | C₃₀H₃₃N₃O₁₀ | [M+H]⁺ | RP-HPLC-MS | core.ac.uk |

| Azinomycin B | C₃₁H₃₃N₃O₁₁ | [M+H]⁺ | RP-HPLC-MS | core.ac.uk |

This table is generated based on descriptive information from the source and is representative of the data obtained in such analyses.

Furthermore, LC-MS is instrumental in the characterization of synthetic analogues of this compound. While detailed data tables for a wide array of synthetic analogues are often specific to individual research studies, the general methodology involves using LC-MS to confirm the successful synthesis of the target molecule and to identify any byproducts. High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a newly synthesized analogue. nih.gov

In biosynthetic studies aimed at understanding and engineering the production of novel analogues, LC-MS analysis is a fundamental tool. For example, in the in-vitro reconstitution of biosynthetic pathways for similar complex antibiotics, LC-MS is used to monitor the enzymatic reactions and identify the structures of the resulting products. researchgate.net This approach allows researchers to decipher the function of specific enzymes in the biosynthetic cluster and to potentially manipulate these pathways to generate novel this compound derivatives.

The general workflow for the LC-MS analysis of this compound analogues involves the extraction of the compounds from the production medium (e.g., fermentation broth or synthetic reaction mixture), followed by separation on a suitable LC column (typically a reversed-phase column). The eluent from the LC is then introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) is often employed to obtain structural information by fragmenting the parent ions and analyzing the resulting fragment ions.

Future Directions in Azinomycin a Research

Further Elucidation of Biosynthetic Mechanisms and Novel Enzymatic Reactions

Despite significant progress, the complete biosynthetic pathway of azinomycin A is not yet fully understood, particularly concerning the formation and functionalization of the azabicyclo[3.1.0]hexane ring system. Future research should focus on the detailed enzymatic transformations involved in constructing this unique moiety. Isotope-labeling experiments have provided insights into the origins of different parts of the azinomycin B molecule, indicating derivation from precursors like acetyl-CoA, valine, glutamic acid, and threonine. Further studies are needed to precisely map the enzymatic steps and intermediates involved in incorporating these building blocks into the final this compound structure.

Identifying and characterizing novel enzymes within the azinomycin biosynthetic gene cluster (BGC) remains a key area. For instance, enzymes like AziC9, a cytochrome P450, and AziU1, similar to 2-oxoglutarate Fe-dependent oxygenases, have been identified, but their specific roles require further biochemical characterization. Understanding the function of these enzymes is crucial for manipulating the pathway to produce novel azinomycin derivatives or improve yields. The involvement of genes like aziU3, which shows similarity only to hypothetical proteins, also needs to be fully elucidated to understand their essential role in azinomycin B biosynthesis.

Research into the unique non-ribosomal peptide synthetase (NRPS) modules, such as the C-PCP-C module encoded by aziA2, is vital for comprehending how the peptide-containing parts of azinomycin are assembled. Functional studies of these unusual enzymatic architectures can reveal novel mechanisms of peptide synthesis and modification in natural product biosynthesis.

Rational Design of Novel Azinomycin Analogues for Targeted Applications

The potent cytotoxicity of this compound, while responsible for its antitumor activity, is also linked to its instability and potential for off-target effects. Rational design of azinomycin analogues aims to create compounds with improved stability, reduced toxicity, and enhanced target specificity. This involves understanding the structure-activity relationships (SAR) of this compound and its derivatives.

Studies have shown that the epoxide and aziridine (B145994) moieties are crucial for DNA alkylation and cross-linking activity. However, the C12 hydroxyl group in this compound has been noted to contribute to its instability during isolation. Future design efforts could explore modifications to this group or other parts of the molecule to enhance stability without compromising desired biological activity.

Synthetic chemistry plays a vital role in generating novel analogues. Efforts have been made to synthesize simplified azinomycin analogues to study their DNA cross-linking activity and cytotoxicity. For example, analogues incorporating the epoxide function and a nitrogen mustard have been designed and synthesized to assess their DNA cross-linking potential and antitumor activity. Continued synthesis and evaluation of diverse analogues will help delineate the structural features essential for potent and selective activity.

Computational studies, such as molecular docking and simulations, can aid in the rational design process by predicting the interaction of azinomycin analogues with DNA and identifying potential sites for modification to influence sequence selectivity or binding affinity.

Exploration of Host Self-Protection Mechanisms

The producing organism, Streptomyces sahachiroi, possesses sophisticated self-protection mechanisms to tolerate the cytotoxic effects of this compound. Understanding these mechanisms can provide insights into potential strategies for mitigating the toxicity of azinomycin and its analogues in therapeutic applications.

Research has identified several proteins involved in azinomycin self-resistance, including the aminoglycoside transferase AziR, which binds to azinomycin, and DNA repair enzymes like the glycosylase Orf1 (also referred to as AlkZ) and the endonuclease AziN. AziR is thought to reduce DNA damage by binding the drug. AlkZ is a DNA glycosylase that excises azinomycin-adducts, while AziN is a structure-specific endonuclease that cleaves DNA around azinomycin-mediated interstrand crosslinks (ICLs).

Further exploration of these self-protection mechanisms, including the detailed enzymatic activity of AlkZ and AziN in repairing azinomycin-induced DNA damage, is crucial.. Investigating the regulation of the genes encoding these resistance proteins can also provide valuable information. These studies can potentially lead to the development of strategies to selectively enhance the sensitivity of cancer cells to azinomycin or its analogues while protecting normal cells.

Development of Synthetic Biology Approaches for New Derivatives

Synthetic biology offers powerful tools for manipulating biosynthetic pathways to produce novel natural product derivatives. By engineering the azinomycin BGC in Streptomyces sahachiroi or heterologous hosts, researchers can generate a wider variety of azinomycin analogues with potentially improved properties.

Approaches like precursor-directed biosynthesis (PDB) have shown promise in generating unnatural azinomycin analogues by feeding the producing bacteria with synthetic precursors. For instance, feeding S. sahachiroi with different naphthoic acid analogues resulted in the incorporation of these compounds into the this compound biosynthesis pathway, leading to the production of novel analogues. Optimizing fermentation conditions and genetic manipulation techniques can enhance the production levels of these novel compounds for further characterization and biological evaluation.

Genetic engineering of the BGC, including gene inactivation or overexpression, can be used to probe the function of specific genes and potentially redirect the biosynthetic machinery towards the production of desired derivatives. Combinatorial biosynthesis, which involves combining genes from different biosynthetic pathways, could also be employed to create hybrid molecules incorporating structural features from azinomycin and other natural products.

Integrated Approaches in Natural Product Drug Discovery Research

The future of this compound research, particularly in the context of drug discovery, lies in the integration of various scientific disciplines and technological advancements. An integrated approach combining molecular biology, analytical chemistry, bioinformatics, and medicinal chemistry is essential to overcome the challenges associated with natural product research, such as complex mixtures, low production yields, and elucidating mechanisms of action.

High-throughput screening methods coupled with advanced analytical techniques like mass spectrometry can facilitate the identification and characterization of novel azinomycin derivatives from natural sources or engineered strains. Bioinformatics tools can be used to analyze genomic data, identify potential new BGCs, and predict the function of novel enzymes.

Integrated platforms that combine data from different screening platforms and analytical techniques can provide a more comprehensive understanding of the biological activity and mechanism of action of azinomycin and its analogues. This can accelerate the process of identifying promising lead compounds for further development.

Furthermore, integrating traditional knowledge with modern scientific approaches can guide the selection of potential sources for novel azinomycin-like compounds or provide insights into their potential therapeutic applications.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 3035912 |

| Azinomycin B | 14476972 |

Data Table Example (Illustrative, based on potential future research findings):

While specific detailed data tables for future research findings are not available in the provided search results, a potential data table in a future article could present the results of analogue synthesis and biological evaluation, such as:

| Analogue Structure | DNA Cross-linking Activity (IC50) | Cytotoxicity (IC50, Cell Line X) | Stability (Half-life) |

| This compound | [Data] | [Data] | [Data] |

| Analogue 1 | [Data] | [Data] | [Data] |

| Analogue 2 | [Data] | [Data] | [Data] |

| ... | ... | ... | ... |

Such tables would provide crucial data for comparing the properties of novel analogues to the parent compound and assessing their potential as therapeutic agents.

Q & A

Q. What is the molecular mechanism underlying Azinomycin A's DNA cross-linking activity?

Q. Which biosynthetic gene clusters are essential for this compound production?

The biosynthetic pathway involves hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems. Key genes include aziU3, which regulates production, and orf1, a resistance gene. Knockout of aziU3 abolishes this compound synthesis, while complementation restores it, confirming its essential role .

Experimental Validation :

Q. How do bacterial self-resistance mechanisms protect this compound producers from cytotoxicity?

Self-resistance involves bifunctional proteins like Orf1, which binds DNA non-specifically to shield target sites and repairs cross-links via glycosylase activity. Streptomyces sahachiroi survives by overexpressing Orf1, which excises alkylated bases and recruits base excision repair (BER) pathways .

Key Techniques :

- Chromatin Immunoprecipitation (ChIP) confirms Orf1's association with genomic DNA in vivo .

- Gene deletion mutants (e.g., aziU3Δorf1) exhibit heightened drug sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between BER and nucleotide excision repair (NER) pathways in this compound-induced DNA damage repair?

While BER is implicated in repairing this compound cross-links via AlkZ glycosylase, NER may dominate in other contexts. Contradictions arise from model organism differences (e.g., E. coli vs. Streptomyces) and repair pathway redundancy.

Methodological Strategies :

Q. What experimental approaches validate protein-DNA interactions in this compound resistance mechanisms?

Electrophoretic Mobility Shift Assays (EMSAs) and surface plasmon resonance (SPR) quantify Orf1's binding affinity to azinomycin-adducted DNA. X-ray crystallography resolves structural interactions, such as Gln37's role in hydrolyzing glycosidic bonds in cross-links .

Critical Findings :

Q. How do discrepancies between in vitro and in vivo studies on this compound's repair mechanisms arise?

In vitro studies often overlook chromatin structure and accessory proteins (e.g., chaperones) present in vivo. For example, AlkZ's repair efficiency in vitro may not reflect its role in native cellular environments with competing pathways.

Resolution Tactics :

- Single-molecule imaging tracks repair protein dynamics in live cells .

- Proteomic profiling identifies co-factors interacting with Orf1 during repair .

Data Contradictions and Analysis

Q. Why do some studies report AlkZ-mediated BER while others emphasize AlkN's nuclease activity in this compound resistance?

AlkZ (a glycosylase) and AlkN (a structure-specific nuclease) represent distinct resistance strategies. AlkZ repairs cross-links via BER, whereas AlkN cleaves damaged DNA to trigger NER. Strain-specific gene expression and drug concentration gradients may determine pathway dominance .

Experimental Reconciliation :

- Dual-gene knockout studies compare survival rates in alkZΔ/alkNΔ mutants .

- RNA-seq profiles gene expression under varying azinomycin concentrations .

Tables: Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.